1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol

Biosynthesis Erythrina alkaloids Metabolic engineering

1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol, commonly referred to as norreticuline (CAS 13168-51-9), is a naturally occurring benzylisoquinoline alkaloid and an isoquinolinol derivative. It is structurally characterized as the N-desmethyl analog of the more widely studied alkaloid reticuline.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 13168-51-9
Cat. No. B087503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol
CAS13168-51-9
Synonymsnorreticuline
norreticuline, (R)-isomer
norreticuline, (S)-isomer
norreticuline, hydrochloride, (S)-isome
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1C=CC(CC1O)CC2=NC=CC3=CC(=C(C=C32)O)OC
InChIInChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-6,9-11,15,17,20-21H,7-8H2,1-2H3
InChIKeyFVEMXQCEJGGXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norreticuline (CAS 13168-51-9) Procurement Guide: Sourcing the Non-N-Methylated Benzylisoquinoline Alkaloid for Specialized Biosynthetic and Pharmacological Research


1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol, commonly referred to as norreticuline (CAS 13168-51-9), is a naturally occurring benzylisoquinoline alkaloid and an isoquinolinol derivative [1]. It is structurally characterized as the N-desmethyl analog of the more widely studied alkaloid reticuline. This compound serves as a critical biosynthetic intermediate in the formation of Erythrina alkaloids and is a substrate for specific O-methyltransferases involved in benzylisoquinoline alkaloid diversification [2]. Its distinct lack of an N-methyl group, compared to reticuline, confers unique enzyme recognition and receptor-binding properties, making it essential for targeted research applications that cannot be satisfied by generic reticuline sourcing.

Why Reticuline Cannot Substitute for Norreticuline in Critical Research and Industrial Applications


The structural difference between norreticuline and its close analog reticuline—specifically the absence of an N-methyl group on the isoquinoline nitrogen in norreticuline—is not a minor variation. This single modification fundamentally alters the compound's role in alkaloid biosynthesis, its enzymatic substrate specificity, and its interaction with mammalian receptors. (S)-Norreticuline is the dedicated precursor for the Erythrina alkaloid pathway, a role that (S)-reticuline cannot fulfill due to its N-methylation status [1]. Furthermore, key biosynthetic enzymes such as norreticuline 7-O-methyltransferase exhibit a clear substrate preference ranking, with (S)-norreticuline being processed more efficiently than (S)-reticuline [2]. For laboratories involved in biosynthetic pathway elucidation, metabolic engineering, or the study of dopaminergic/adrenergic receptor interactions, the substitution of norreticuline with reticuline would introduce pathway bottlenecks, generate incorrect metabolic products, and yield non-comparable pharmacological data.

Norreticuline (CAS 13168-51-9) Quantitative Differentiation Evidence Against Closest Analogs


Biosynthetic Pathway Exclusivity: (S)-Norreticuline is the Obligate Precursor for Erythrina Alkaloids, Unlike (S)-Reticuline and (S)-Coclaurine

In Erythrina crista-galli, (S)-norreticuline is asymmetrically incorporated into erythraline, with [1-13C]-labelled (S)-norreticuline yielding erythraline exclusively labeled at position C-10, as confirmed by NMR spectroscopy [1]. In contrast, (S)-coclaurine was found to be a precursor to erythrinine, and (S)-reticuline was not a substrate for Erythrina alkaloid formation, demonstrating that the non-N-methylated structure of norreticuline is a strict requirement for this biosynthetic route. Feeding experiments demonstrated that (S)-norreticuline is not merely preferred but is the dedicated precursor that cannot be functionally replaced by its N-methylated analog.

Biosynthesis Erythrina alkaloids Metabolic engineering

O-Methyltransferase Substrate Preference: (S)-Norreticuline is Processed More Efficiently Than (S)-Reticuline by Key Biosynthetic Enzymes

Recombinant Papaver somniferum O-methyltransferase 1 (PsOMT1) was functionally characterized with a panel of benzylisoquinoline substrates. The enzyme demonstrated a clear substrate preference ranking: (S)-scoulerine > (S)-tetrahydrocolumbamine > (S)-norreticuline > (S)-reticuline [1]. This rank-order preference indicates that the non-N-methylated substrate (norreticuline) is turned over more efficiently than the N-methylated substrate (reticuline), providing a quantitative rationale for selecting norreticuline in enzymatic studies of benzylisoquinoline diversification.

Enzyme kinetics O-methyltransferase Benzylisoquinoline alkaloid biosynthesis

Mammalian Receptor Binding Profile: Norreticuline Exhibits Multi-Target Affinity at Dopaminergic and Adrenergic Receptors Distinct from Reticuline's Dopamine-Specific Blockade

BindingDB affinity data for (±)-norreticuline reveals a multi-receptor binding profile: Ki = 3.8 µM at rat striatal dopamine receptors (inhibition of [3H]spiroperidol binding), Ki = 4.0 µM at beta-adrenergic receptors (inhibition of [3H]dihydroalprenolol binding), and Ki = 7.5 µM at alpha-adrenergic receptors (inhibition of [3H]WB-4101 binding) [1]. While (S)-reticuline is documented as a dopamine receptor blocker in rat striatum, the literature describes its mechanism as specific dopamine receptor antagonism without comparable multi-adrenergic engagement reported at equivalent concentrations [2]. This divergent selectivity profile suggests norreticuline may serve as a broader-spectrum tool compound for studying monoaminergic receptor systems.

Receptor pharmacology Dopamine receptor Adrenergic receptor Binding affinity

In Vivo Hair Growth Stimulation: (S)-Norreticuline Demonstrates Significant Mouse Hair Regrowth in Contrast to (S)-Reticuline's Limited In Vivo Data

In a comparative study, both (S)-norreticuline and (S)-reticuline stimulated proliferation of cultured murine hair apparatus cells in vitro. Critically, however, (S)-norreticuline was further shown to significantly stimulate mouse hair regrowth in an in vivo model [1]. The study did not report comparable in vivo regrowth data for (S)-reticuline, establishing (S)-norreticuline as the compound with demonstrated in vivo efficacy. The cell-type specificity was also noteworthy: proliferation was induced in hair apparatus cells but not in keratinocytes or fibroblasts, indicating a targeted mechanism.

Hair growth Trichogenesis Dermatological research

Enzyme Inhibitor Specificity: Norreticuline Acts as an Inhibitor of 3'-Hydroxy-N-Methylcoclaurine 4'-O-Methyltransferase, a Regulatory Enzyme in Alkaloid Biosynthesis

Norreticuline is classified by ChEBI as an inhibitor of EC 2.1.1.116, 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase, a key regulatory enzyme in benzylisoquinoline alkaloid biosynthesis [1]. This enzyme catalyzes the methylation of (S)-coclaurine derivatives, and its inhibition by norreticuline represents a feedback regulatory role. Reticuline, in contrast, is a downstream product of this enzymatic step and does not function as an inhibitor of this enzyme. This functional distinction means that norreticuline can be used as a chemical probe to interrogate pathway regulation, while reticuline cannot serve this purpose.

Enzyme inhibition Methyltransferase Metabolic regulation

Structural Confirmation: Norreticuline's Unique CAS Registry Identity Ensures Traceable and Reproducible Research

Norreticuline (CAS 13168-51-9) possesses a unique chemical structure, C18H21NO4, with a molecular weight of 315.36 g/mol and a distinct InChIKey (FVEMXQCEJGGXJB-UHFFFAOYSA-N) [1]. This identity is distinguishable from reticuline (CAS 485-19-8, C19H23NO4, MW 329.39 g/mol), which contains an additional N-methyl group and a higher molecular weight. The CAS registry numbers are unambiguous and independently verifiable, ensuring that procurement of 13168-51-9 guarantees the exact non-N-methylated alkaloid required for experiments where N-methylation status determines biological outcome. This traceability is critical for GLP-compliant studies and patent filings.

Chemical identity Quality control Reproducibility

Recommended Application Scenarios for Norreticuline (CAS 13168-51-9) Based on Verified Differentiation Evidence


Heterologous Erythrina Alkaloid Production in Engineered Yeast or Plant Cell Cultures

Norreticuline is the sole biosynthetic precursor for Erythrina alkaloids such as erythraline and erythrinine, as demonstrated by exclusive 13C incorporation at C-10 [1]. Synthetic biology groups engineering the Erythrina pathway in S. cerevisiae or N. benthamiana must source authentic norreticuline (CAS 13168-51-9) as both a pathway intermediate standard and a feeding substrate for flux optimization. Reticuline is not accepted by the pathway enzymes and cannot replace norreticuline in these systems.

In Vitro O-Methyltransferase Substrate Profiling and Alkaloid Diversification

Enzymatic studies of benzylisoquinoline O-methyltransferases, including PsOMT1 and norreticuline 7-O-methyltransferase, demonstrate that (S)-norreticuline ranks higher than (S)-reticuline in substrate preference [2]. Laboratories conducting substrate-specificity screens or generating methylated alkaloid libraries will achieve higher turnover with norreticuline, making it the superior starting material for enzymatic derivatization campaigns.

CNS Receptor Pharmacology Studies Requiring Multi-Target Affinity Probes

Norreticuline is one of the few benzylisoquinoline alkaloids with quantitatively characterized binding affinities across dopamine (Ki = 3.8 µM), beta-adrenergic (Ki = 4.0 µM), and alpha-adrenergic (Ki = 7.5 µM) receptors [3]. This multi-receptor profile makes it a valuable tool compound for investigating polypharmacology in CNS disorders, particularly where simultaneous modulation of dopaminergic and adrenergic signaling is hypothesized. Reticuline, lacking documented multi-receptor quantification, is less suitable for such studies.

In Vivo Trichogenesis and Hair Follicle Biology Research

Norreticuline's demonstrated ability to significantly stimulate mouse hair regrowth in vivo, combined with its specificity for hair apparatus cells over keratinocytes and fibroblasts, positions it as a lead compound for hair growth biology studies [4]. The absence of comparable in vivo regrowth data for reticuline in the same study model makes norreticuline the evidence-backed choice for researchers transitioning from in vitro screening to animal models.

Quote Request

Request a Quote for 1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.